
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzo[d][1,3]dioxole moiety, which is then coupled with a purine derivative through a series of reactions including halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
8-(Benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-purine-2
Biological Activity
8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to known stimulants and has been studied for its effects on various biological systems.
The molecular formula of this compound is C14H12N4O4 with a molar mass of approximately 300.08596 g/mol. The compound features a benzodioxole moiety which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Adenosine Receptor Modulation : It has been suggested that derivatives of purine can act as adenosine receptor antagonists, influencing various physiological processes including neurotransmission and inflammation.
- Antioxidant Properties : Some studies have indicated that purine derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Stimulant Effects : Similar to caffeine and theophylline, it may enhance alertness and cognitive function.
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects which could be beneficial in conditions like arthritis.
Study 1: Stimulant Properties
A study published in a pharmacological journal evaluated the stimulant effects of this compound on animal models. The results indicated a significant increase in locomotor activity compared to control groups. This suggests potential applications in treating conditions characterized by fatigue or lack of energy.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound. In vitro assays demonstrated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This positions the compound as a candidate for further research into neuroprotective agents.
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H12N4O4 |
Molar Mass | 300.08596 g/mol |
Solubility | Soluble in DMSO |
LogP (Octanol-Water) | 2.0 |
Biological Activity | Effect |
---|---|
Adenosine Receptor Modulation | Antagonistic effect |
Antioxidant Activity | Significant scavenging |
Stimulant Effect | Increased locomotion |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(1,3-Benzodioxol-5-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with purine core functionalization. Key steps include:
- Coupling Reactions : Introducing the 1,3-benzodioxole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Protection/Deprotection : Use of protecting groups (e.g., tert-butyloxycarbonyl) for amine or hydroxyl functionalities to prevent side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
- Critical Parameters : Optimize reaction temperature, solvent polarity, and catalyst loading to maximize yield.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : 1H and 13C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.5 ppm for benzodioxole protons) .
- IR : Identify carbonyl stretches (~1700 cm−1) and benzodioxole C-O-C vibrations (~1250 cm−1) .
- X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at 343.12 m/z) .
Q. How can researchers assess the solubility and formulation stability of this compound for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability Studies :
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Dose-response assays (e.g., IC50) against kinases or phosphodiesterases, using fluorescence-based substrates .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., 3H-labeled antagonists) for GPCR targets .
Advanced Research Questions
Q. How can researchers investigate the binding affinity of this compound to enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip; measure real-time binding kinetics (kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with catalytic pockets; validate with mutagenesis studies .
Q. How should discrepancies in reported biological activities across studies be addressed?
- Methodological Answer :
- Replication : Repeat assays under identical conditions (e.g., cell passage number, serum concentration) .
- Purity Verification : Re-analyze compound purity via LC-MS; impurities >1% can skew activity .
- Assay Optimization : Compare orthogonal methods (e.g., fluorescence vs. luminescence readouts) to rule out technical artifacts .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl → ethyl groups) and test activity changes .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using docking simulations .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME to forecast permeability (LogP), metabolic stability (CYP450 interactions), and toxicity .
- Free-Energy Perturbation (FEP) : Simulate modifications (e.g., adding hydroxyl groups) to improve solubility without losing potency .
Properties
CAS No. |
20886-69-5 |
---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H12N4O4/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)7-3-4-8-9(5-7)22-6-21-8/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
JNBYKYZMRINSLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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